molecular formula C7H14N2O2 B13490414 Methyl 1-aminopiperidine-3-carboxylate

Methyl 1-aminopiperidine-3-carboxylate

Cat. No.: B13490414
M. Wt: 158.20 g/mol
InChI Key: MMFDQXAOSVXDHQ-UHFFFAOYSA-N
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Description

Methyl 1-aminopiperidine-3-carboxylate is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-aminopiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with methyl chloroformate in the presence of a base. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-aminopiperidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

    Piperidine: A basic structure similar to methyl 1-aminopiperidine-3-carboxylate but lacks the carboxylate group.

    Methyl 1-aminopiperidine-4-carboxylate: Similar structure with a carboxylate group at the 4-position instead of the 3-position.

    1-Aminopiperidine: Lacks the methyl and carboxylate groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 1-aminopiperidine-3-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-4-9(8)5-6/h6H,2-5,8H2,1H3

InChI Key

MMFDQXAOSVXDHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)N

Origin of Product

United States

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